Copper(II) trifluoroacetate hydrate
CAS No.: 16712-25-7
Cat. No.: VC0095071
Molecular Formula: C2HCuF3O2+2
Molecular Weight: 177.569
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16712-25-7 |
---|---|
Molecular Formula | C2HCuF3O2+2 |
Molecular Weight | 177.569 |
IUPAC Name | copper;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 |
Standard InChI Key | GDLJCVXRBGBMCK-UHFFFAOYSA-N |
SMILES | C(=O)(C(F)(F)F)O.[Cu+2] |
Introduction
Chemical Properties and Structure
Copper(II) trifluoroacetate hydrate consists of a copper(II) ion coordinated by trifluoroacetate anions, with water molecules incorporated into the crystal structure. The molecular formula of the anhydrous form is C4CuF6O4, with a molecular weight of 289.58 g/mol . The hydrated form contains additional water molecules, which influence its stability, reactivity, and physical properties.
The compound typically exhibits a blue-green crystalline appearance and is hygroscopic, meaning it can absorb moisture from the environment, which necessitates careful handling and storage conditions . The presence of water molecules in the crystal structure affects the compound's thermal behavior, which will be discussed in detail in a later section.
Table 1 below summarizes the key chemical identifiers and properties of copper(II) trifluoroacetate hydrate:
The structure of copper(II) trifluoroacetate involves the coordination of trifluoroacetate ligands to the copper(II) center. The trifluoroacetate groups coordinate through their carboxylate oxygen atoms, forming a complex with the copper ion. In the hydrated form, water molecules occupy coordination sites, typically in axial positions, creating a coordination geometry around the copper atom .
Preparation Methods
Several synthetic routes are available for the preparation of copper(II) trifluoroacetate hydrate. The most common methods involve the reaction of trifluoroacetic acid with various copper-containing starting materials .
The primary preparation methods include:
-
Reaction with copper oxide:
Copper oxide reacts with trifluoroacetic acid to form copper(II) trifluoroacetate hydrate . -
Reaction with copper hydroxide:
Copper hydroxide can also serve as a starting material, reacting with trifluoroacetic acid to yield the desired product . -
Reaction with basic copper carbonate:
Basic copper carbonate reacts with trifluoroacetic acid to produce copper(II) trifluoroacetate hydrate .
Catalytic Applications
One of the most significant applications of copper(II) trifluoroacetate hydrate is its use as a catalyst in chemical reactions. The compound serves as an effective heterogeneous catalyst in various organic transformations . Its catalytic activity stems from the properties of the copper(II) center and the electronic effects of the trifluoroacetate ligands. The compound's ability to function as a catalyst makes it valuable in synthetic chemistry and industrial processes.
The unique electronic properties of the trifluoroacetate ligands, particularly their strong electron-withdrawing nature, enhance the Lewis acidity of the copper center, making it an effective catalyst for various reactions. The compound's catalytic versatility extends to numerous organic transformations, contributing to its importance in both academic research and industrial applications .
Electrocatalysis
Copper(II) trifluoroacetate hydrate is suitable for use as an electrocatalyst in gas diffusion electrodes . This application is particularly relevant in fuel cell technology and electrochemical systems. As an electrocatalyst, the compound facilitates electron transfer processes, contributing to the efficiency and performance of electrochemical devices.
The compound's ability to participate in electron transfer reactions makes it valuable in electrocatalytic processes, where the controlled transfer of electrons is crucial for the desired chemical transformations. Its application in gas diffusion electrodes highlights its importance in energy-related technologies and sustainable chemistry approaches .
Electrochemical Gas Sensors
The compound is utilized in the development of electrochemical gas sensors . These sensors are important tools for environmental monitoring, industrial safety, and various analytical applications. The specific properties of copper(II) trifluoroacetate hydrate contribute to the sensitivity and selectivity of such sensors, making it a valuable component in sensor technology.
In electrochemical gas sensors, the compound's ability to interact with specific gases and undergo reversible redox processes makes it effective in detecting and quantifying various gaseous analytes. This application underscores the compound's relevance in environmental science, industrial safety, and analytical chemistry .
Organic Synthesis
As an organic intermediate and reagent, copper(II) trifluoroacetate hydrate plays a role in various synthetic organic chemistry applications . The compound can facilitate specific transformations and serve as a source of copper in copper-mediated reactions. The presence of trifluoroacetate ligands influences the reactivity of the copper center, making it suitable for particular chemical transformations.
In organic synthesis, the compound can be employed in various reactions, including oxidations, coupling reactions, and other transformations where copper(II) species serve as catalysts or reagents. Its solubility in organic solvents enhances its utility in organic chemistry applications, allowing for homogeneous reaction conditions in many cases .
Thermal Behavior
The thermal behavior of copper(II) trifluoroacetate hydrate is well-characterized and provides insight into its stability and transformations under different temperature conditions. Understanding these thermal properties is essential for the proper handling, storage, and application of the compound.
The hydrate form exhibits a distinctive thermal decomposition pattern. It begins to lose two waters of crystallization at approximately 108°C . As the temperature increases to around 173°C, the compound loses all crystal water, forming the anhydrous copper(II) trifluoroacetate .
The anhydrous form remains stable up to about 220°C, after which it begins to decompose . This decomposition involves the breakdown of the trifluoroacetate ligands and typically results in the formation of copper oxide and various volatile products.
Table 2 summarizes the thermal behavior of copper(II) trifluoroacetate hydrate:
Temperature (°C) | Process |
---|---|
108 | Beginning of crystal water loss (two water molecules) |
173 | Complete loss of crystal water, formation of anhydrous form |
220 | Beginning of decomposition of anhydrous form |
The well-defined thermal transitions of copper(II) trifluoroacetate hydrate make it possible to control its hydration state and stability for specific applications. This thermal behavior also provides insights into the nature of the water-copper interactions in the hydrated form.
Adducts and Coordination Chemistry
Copper(II) trifluoroacetate forms adducts with various Lewis bases, demonstrating its versatility in coordination chemistry. The Lewis bases bind to the axial positions of the copper center, creating complexes with diverse structural and electronic properties .
Common Lewis bases that form adducts with copper(II) trifluoroacetate include:
These adducts often exhibit different physical properties, reactivity patterns, and spectroscopic characteristics compared to the parent compound. The formation of adducts can modify the coordination geometry around the copper center, influencing its catalytic activity and other functional properties .
The coordination chemistry of copper(II) trifluoroacetate hydrate is rich and varied, reflecting the flexible coordination sphere of copper(II) and the electronic properties of the trifluoroacetate ligands. The axial positions in the coordination sphere are particularly important, as they are often the sites where additional ligands (such as water in the hydrated form or other Lewis bases in adducts) bind to the copper center .
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